molecular formula C38H51N2O7P B13392996 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid

Cat. No.: B13392996
M. Wt: 678.8 g/mol
InChI Key: AMCLPZVIVCCLMU-UHFFFAOYSA-N
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Description

The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a bicyclic azabicyclo octane system, a quinoline moiety, and a phosphorylated acetic acid derivative. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and possibly as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the azabicyclo octane core through a cyclization reaction. This is followed by the introduction of the quinoline moiety via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones. The final step includes the phosphorylation of acetic acid with the appropriate alkylating agents to introduce the phosphoryl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The azabicyclo octane system can be reduced to form the corresponding amine.

    Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of the azabicyclo octane system.

    Substitution: Various substituted phosphoryl acetic acid derivatives.

Scientific Research Applications

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The azabicyclo octane system may interact with neurotransmitter receptors, affecting signal transduction pathways. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimicrobial and antimalarial properties.

    Azabicyclo octane derivatives: Often used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.

    Phosphorylated acetic acids: Commonly used in biochemistry for studying phosphorylation processes.

Uniqueness

The uniqueness of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid lies in its combination of these three distinct functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C38H51N2O7P

Molecular Weight

678.8 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid

InChI

InChI=1S/C19H22N2O.C19H29O6P/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h2-7,9,13-14,18-19,22H,1,8,10-12H2;5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)

InChI Key

AMCLPZVIVCCLMU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Origin of Product

United States

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